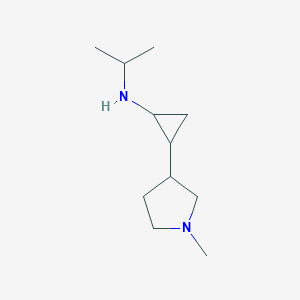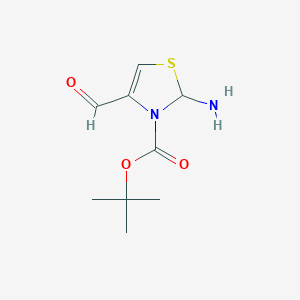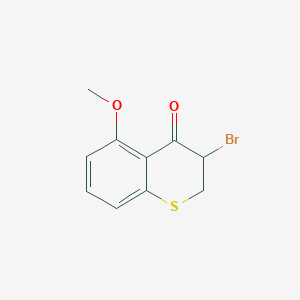
Cyclopropanamine, N-(1-methylethyl)-2-(1-methyl-3-pyrrolidinyl)-
説明
Cyclopropanamine, N-(1-methylethyl)-2-(1-methyl-3-pyrrolidinyl)-, commonly known as CPMEP, is a cyclic amine compound that has been extensively studied for its potential applications in scientific research. CPMEP is a chiral molecule, meaning it has a non-superimposable mirror image, and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of CPMEP is not fully understood, but it is thought to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors in response to the presence of the neurotransmitter GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
CPMEP has been found to exhibit a range of biochemical and physiological effects, including anxiolytic (anti-anxiety), anticonvulsant, and sedative properties. It has also been shown to enhance the effects of certain drugs, such as ethanol and barbiturates, which act on GABA-A receptors.
実験室実験の利点と制限
One advantage of CPMEP as a research tool is its selectivity for certain subtypes of GABA-A receptors, which allows for more targeted investigations into the role of these receptors in various physiological and pathological processes. However, one limitation is that CPMEP has relatively low potency compared to other GABA-A receptor ligands, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on CPMEP. One area of interest is its potential as a therapeutic agent for conditions such as anxiety and epilepsy. Further studies are needed to determine the safety and efficacy of CPMEP in humans. Additionally, research on the structure-activity relationship of CPMEP and related compounds may lead to the development of more potent and selective GABA-A receptor ligands. Finally, investigations into the role of GABA-A receptors in various neurological and psychiatric disorders may lead to new insights into the underlying mechanisms of these conditions.
科学的研究の応用
CPMEP has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a ligand for GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain. CPMEP has been found to bind selectively to certain subtypes of GABA-A receptors, and may have potential as a therapeutic agent for conditions such as anxiety and epilepsy.
特性
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)-N-propan-2-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-8(2)12-11-6-10(11)9-4-5-13(3)7-9/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYNYXCSVYISNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1C2CCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172548 | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-(1-methyl-3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824026-74-5 | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-(1-methyl-3-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824026-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-(1-methyl-3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Aza-spiro[3.4]octan-1-ol](/img/structure/B3247794.png)

![Imidazo[1,5-a]pyridin-5-ylmethanol](/img/structure/B3247805.png)
![[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester](/img/structure/B3247817.png)

![2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]-](/img/structure/B3247833.png)
![1-Pyrrolidinecarboxylic acid, 3-[(3-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247844.png)
![tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3247866.png)
![2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl-](/img/structure/B3247880.png)
![6-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B3247892.png)


